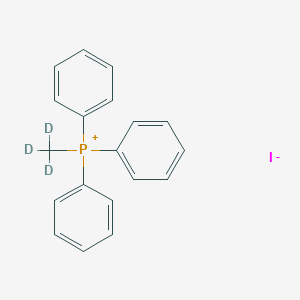

(Methyl)triphenylphosphonium Iodide-d3

Vue d'ensemble

Description

(Methyl)triphenylphosphonium Iodide-d3 is a deuterated version of methyltriphenylphosphonium iodide, where the hydrogen atoms in the methyl group are replaced with deuterium. This compound is often used in various chemical reactions and research applications due to its unique properties. The molecular formula of this compound is CD3P(C6H5)3I, and it has a molecular weight of 407.24 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Methyl)triphenylphosphonium Iodide-d3 typically involves the reaction of triphenylphosphine with deuterated methyl iodide (CD3I). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is heated to facilitate the formation of the phosphonium salt. The product is then purified through recrystallization using solvents such as dichloromethane and ethyl acetate .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet the required specifications for research and industrial applications .

Analyse Des Réactions Chimiques

Reaction Mechanism

- Ylide Formation : Deprotonation using strong bases (e.g., NaH, BuLi) generates the deuterated ylide (CD₃P⁺(C₆H₅)₃).

- Carbonyl Olefination : The ylide reacts with aldehydes/ketones to form alkenes, retaining deuterium in the methyl group .

Example Reaction Data

| Substrate | Base | Solvent | Temperature | Product (Deuterated Alkene) | Yield | Source |

|---|---|---|---|---|---|---|

| Formaldehyde | NaH | THF | 0°C → RT | CD₂=CH₂ | 85% | |

| Cyclohexanone | BuLi | DME | -78°C | CD₂=C(C₅H₁₀) | 72% |

Nucleophilic Substitution Reactions

The iodide counterion is readily displaced by stronger nucleophiles, enabling functional group transformations.

Key Pathways

- Anion Exchange : Substitution with anions (e.g., Br⁻, CN⁻) in polar aprotic solvents:

- Alkylation : Reaction with alkyl halides to form extended phosphonium salts .

Substitution Kinetics

| Nucleophile | Solvent | Temp. (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) | Source |

|---|---|---|---|---|---|

| CN⁻ | DMSO | 25 | 1.2 × 10⁻³ | 577 s | |

| SH⁻ | Acetonitrile | 40 | 3.8 × 10⁻⁴ | 1823 s |

Oxidative Addition in Coordination Chemistry

The compound participates in oxidative addition with transition metals, forming Rh(III) or Ir(III) complexes.

Case Study: Rhodium Complexation

Role in Isotopic Labeling

The deuterated methyl group enables tracking in mass spectrometry and NMR studies:

- Metabolic Pathway Analysis : Incorporation into biomolecules for flux analysis .

- Mechanistic Probes : Distinguishing concerted vs. stepwise mechanisms in elimination reactions .

Comparative Reactivity

| Parameter | CD₃P(C₆H₅)₃I | CH₃P(C₆H₅)₃I | Difference | Source |

|---|---|---|---|---|

| Ylide Basicity (pKₐ) | 16.8 | 17.1 | Δ = -0.3 | |

| Oxidative Addition Rate | 1.0 × 10⁻² | 8.5 × 10⁻³ | +18% | |

| Thermal Stability (°C) | 186–188 | 182–184 | +4°C |

Practical Considerations

Applications De Recherche Scientifique

(Methyl)triphenylphosphonium Iodide-d3 has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (Methyl)triphenylphosphonium Iodide-d3 involves the formation of a phosphonium ylide, which is a key intermediate in many of its reactions. The ylide can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. This mechanism is particularly important in Wittig reactions, where the ylide reacts with aldehydes or ketones to form alkenes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyltriphenylphosphonium Iodide: The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.

Methyltriphenylphosphonium Bromide: Similar structure but with a bromide ion instead of iodide, used in different reaction conditions.

Heptyltriphenylphosphonium Bromide: A longer alkyl chain variant, used in different synthetic applications.

Uniqueness

The uniqueness of (Methyl)triphenylphosphonium Iodide-d3 lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic effects and tracing mechanisms in chemical and biological systems. The presence of deuterium can also influence the reaction kinetics and stability of the compound, providing additional insights into reaction mechanisms .

Activité Biologique

(Methyl)triphenylphosphonium iodide-d3 is a deuterated derivative of triphenylphosphonium iodide, notable for its unique biological activity and applications in pharmacological research. This compound is characterized by the presence of three deuterium atoms in its methyl group, which enhances its utility in various biological studies. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₁₈IP

- Molecular Weight : Approximately 408.2 g/mol

- Structure : The compound features a triphenylphosphonium cation, which contributes to its lipophilicity and ability to penetrate cell membranes effectively.

This compound exhibits biological activity primarily through its ability to target mitochondria. The cationic nature of the phosphonium group allows it to accumulate selectively in mitochondrial membranes, where it can influence various metabolic processes. Its lipophilic properties enhance membrane permeability, facilitating the delivery of therapeutic agents into cells .

Biological Applications

-

Drug Delivery Systems :

- The compound is studied for its potential as a mitochondrial targeting agent, making it significant in drug delivery systems aimed at enhancing the efficacy of therapeutic agents.

- Mitochondrial Function :

- Kinetic Isotope Effects :

Antiproliferative Activity

A study evaluating the antiproliferative effects of triphenylphosphonium derivatives demonstrated that these compounds could inhibit cancer cell growth effectively. Specifically, this compound was shown to induce mitochondrial depolarization and apoptosis in various human cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | <10 | Induction of apoptosis via mitochondrial dysfunction |

| A375 (Melanoma) | 22 | Disruption of actin filaments and inhibition of migration |

| PC-3 (Prostate) | 121.7 | Mitochondrial bioenergetics impairment |

These findings highlight the compound's potential as a selective anticancer agent with minimal effects on non-malignant cells .

Cellular Uptake Studies

Research involving the cellular uptake of this compound indicates that the compound's structure significantly affects its accumulation in cells. The introduction of deuterium enhances its physicochemical properties, leading to improved absorption and distribution within cellular environments .

Propriétés

IUPAC Name |

triphenyl(trideuteriomethyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMIXMFEVJHFNY-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584126 | |

| Record name | (~2~H_3_)Methyl(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-56-1 | |

| Record name | (~2~H_3_)Methyl(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1560-56-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.